molecular formula C12H17NO B8324068 (6-Phenyl-piperidin-2-yl)-methanol

(6-Phenyl-piperidin-2-yl)-methanol

Cat. No.: B8324068
M. Wt: 191.27 g/mol
InChI Key: LVCSLBWBCQDKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Phenyl-piperidin-2-yl)-methanol is a chiral piperidine derivative utilized in medicinal chemistry research as a versatile synthetic intermediate. This compound features a methanol group at the 2-position of the piperidine ring, which is substituted with a phenyl group at the 6-position. Analogs of this structural class, particularly N-phenyl-N-(piperidin-2-yl)propionamide derivatives, have been explored in the design and synthesis of novel small molecule ligands for opioid receptors . Research into such compounds aims to develop new pharmacological tools and potential therapeutics for managing pain, with some derivatives demonstrating high binding affinity and selectivity for the μ-opioid receptor . As a building block, the methanol functional group offers a handle for further chemical modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(6-phenylpiperidin-2-yl)methanol

InChI

InChI=1S/C12H17NO/c14-9-11-7-4-8-12(13-11)10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2

InChI Key

LVCSLBWBCQDKEH-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(C1)C2=CC=CC=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

The evidence focuses on pyridine derivatives with hydroxymethyl groups and varied substituents. Below is a detailed comparison based on available

Structural Analogues and Substituent Effects

Table 1: Key Structural and Chemical Properties of Selected Analogues
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Data Sources
(6-Methylpyridin-2-yl)methanol Pyridine 6-methyl, 2-hydroxymethyl C7H9NO 123.16 1122-71-0
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Pyridine + pyrrolidine 6-fluoro, pyrrolidinyl C10H13FN2O 196.22 1228666-40-7
(5,6-Dimethoxypyridin-2-yl)methanol Pyridine 5,6-dimethoxy, 2-hydroxymethyl C8H11NO3 169.18 Not provided
Key Observations:

Core Structure Differences :

  • Piperidine vs. Pyridine : Piperidine’s saturated ring with a secondary amine (vs. pyridine’s aromatic nitrogen) increases basicity and conformational flexibility. This may enhance interactions with biological targets but complicates synthetic routes compared to pyridine derivatives .
  • Hybrid Structures : The pyrrolidine-pyridine hybrid (CAS 1228666-40-7) introduces a fluorinated substituent and a fused ring system, which could improve metabolic stability or binding affinity in drug design .

Physicochemical Properties: The methyl-substituted pyridinemethanol (CAS 1122-71-0) has a lower molecular weight (123.16 g/mol) compared to fluorinated or methoxy analogues, suggesting better solubility in polar solvents like methanol or ethanol .

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing (6-Phenyl-piperidin-2-yl)-methanol?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:
  • Piperidine ring formation : Alkylation or reductive amination to introduce substituents.
  • Hydroxymethyl group incorporation : Achieved via nucleophilic substitution or reduction of ester intermediates.
  • Optimized conditions : Use of catalysts (e.g., triethylamine) and solvents (e.g., dichloromethane) under controlled temperatures (20–60°C) to enhance yield (75–90%) and purity (>95%) .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Assign peaks for piperidine protons (δ 1.5–3.0 ppm) and hydroxymethyl groups (δ 3.5–4.0 ppm). Aromatic protons from the phenyl ring appear at δ 7.0–7.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) :
  • Use C18 columns with acetonitrile/water mobile phases (70:30) for purity assessment (>98%) .
  • Mass Spectrometry (MS) :
  • ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 218) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, given methanol’s toxicity (LD₅₀ ~5,600 mg/kg in rats) .
  • Waste Disposal : Neutralize residual compound with dilute acid/base before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

  • Methodological Answer :
  • Derivatization Strategies :
  • Hydroxymethyl modification : Oxidize to carboxylic acids or reduce to methyl groups to alter polarity .
  • Phenyl ring substitution : Introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance binding affinity to targets like G-protein-coupled receptors .
  • Biological Assays :
  • Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based kits .
  • In vitro cytotoxicity : Test derivatives in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Q. What methodologies are recommended for resolving discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Reproducibility Checks :
  • Standardize assay conditions (e.g., pH, temperature, cell passage number) .
  • Orthogonal Validation :
  • Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding studies .
  • Purity Verification :
  • Re-analyze compound batches via HPLC-MS to rule out impurities (>99% purity required) .

Q. How can selective functionalization of the hydroxymethyl group in this compound be achieved for derivatization?

  • Methodological Answer :
  • Protection/Deprotection :
  • Use tert-butyldimethylsilyl (TBS) chloride to protect the -OH group, enabling selective alkylation or acylation of the piperidine nitrogen .
  • Oxidation/Reduction :
  • Oxidize the hydroxymethyl group to a ketone using Jones reagent (CrO₃/H₂SO₄) for subsequent nucleophilic additions .

Notes

  • Toxicity Considerations : Methanol metabolites (formate) can cause metabolic acidosis; monitor exposure limits (OSHA PEL: 200 ppm) .
  • Advanced Purification : For chiral resolution, use preparative chiral HPLC with amylose-based columns .

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